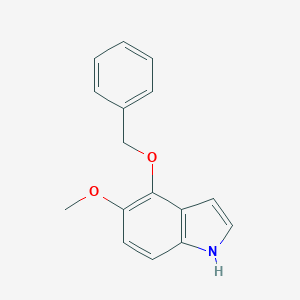

4-(Benzyloxy)-5-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACHWAOROVRSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy 5 Methoxy 1h Indole and Analogous Indole Systems

Strategic Approaches to Indole (B1671886) Core Construction for Benzyloxy- and Methoxy-Substituted Isomers

The construction of the indole nucleus remains a cornerstone of heterocyclic chemistry. For benzyloxy- and methoxy-substituted isomers, both classical and modern catalytic methods have been adapted to achieve the desired substitution patterns.

Classical Indole Synthesis Adaptations (e.g., Fischer, Bischler, Reissert, Nenitzescu)

Classical indole syntheses, while established for over a century, continue to be valuable for their robustness and scalability. chim.it These methods are frequently adapted for the synthesis of complex indole derivatives.

The Fischer indole synthesis is a prominent method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of benzyloxy- and methoxy-substituted indoles, appropriately substituted phenylhydrazines and carbonyl compounds are required. For instance, the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an intermediate for the drug bazedoxifene, utilizes 4-benzyloxyphenyl hydrazine (B178648) hydrochloride and 4-benzyloxy propiophenone. google.com This reaction can be catalyzed by Lewis or Brønsted acids in a polar organic solvent. google.com

The Bischler indole synthesis offers another route, typically involving the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline. The synthesis of 5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has been achieved using the Bischler method from 2-bromo-4'-methoxypropiophenone and p-anisidine. google.com Similarly, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole can be prepared from 2-bromo-4'-benzyloxypropiophenone and 4-benzyloxyaniline hydrochloride. google.com

The Leimgruber-Batcho indole synthesis provides a more efficient alternative to the Reissert synthesis for certain indoles. This method involves the condensation of a 2-methylnitrobenzene with a formamide (B127407) acetal (B89532), followed by reductive cyclization of the resulting enamine. A detailed procedure for the synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene demonstrates the utility of this approach. orgsyn.org

| Classical Indole Synthesis | Key Reactants for Substituted Indoles | Typical Conditions |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Lewis or Brønsted), Polar solvent |

| Bischler Indole Synthesis | α-Halo- or α-Hydroxyketone, Substituted Aniline | Excess aniline, High temperature |

| Reissert Indole Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Base, followed by reductive cyclization |

| Leimgruber-Batcho Synthesis | 2-Methylnitrobenzene derivative, Formamide acetal | Condensation, followed by reductive cyclization |

Modern Catalytic Methods (e.g., Palladium-catalyzed reactions)

Modern catalytic methods, particularly those employing palladium catalysts, have revolutionized indole synthesis by offering milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns. These methods often involve cross-coupling reactions to form key C-C or C-N bonds of the indole ring.

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions, can be strategically employed to construct the indole core. For example, an intramolecular Heck reaction of an appropriately substituted N-allyl-o-bromoaniline can lead to the formation of an indole. Similarly, a Suzuki coupling could be used to form a key biaryl bond prior to a cyclization step. While specific examples for the direct synthesis of 4-(benzyloxy)-5-methoxy-1H-indole via these methods are not detailed in the provided results, the general applicability of palladium catalysis to indole synthesis is well-established. chim.it

Regioselective Functionalization Techniques at the Indole Core

Achieving specific substitution patterns on the indole nucleus is crucial for modulating the properties of the final compound. The regioselectivity of functionalization is influenced by the electronic nature of the existing substituents and the reaction conditions.

The presence of methoxy (B1213986) groups on the indole ring enhances its electron-rich nature, influencing its reactivity. chim.it Studies on the regioselectivity of indole aryne cycloadditions have shown that the position of the aryne on the indole nucleus significantly impacts the outcome of the reaction. nih.gov For instance, 6,7-indolynes exhibit remarkable regioselectivity in cycloadditions with 2-substituted furans, a phenomenon attributed to the high polarity of the 6,7-indolyne. nih.gov In contrast, 4,5- and 5,6-indolynes show little to no regioselectivity in similar reactions. nih.gov These findings highlight the subtle electronic effects that govern the regioselectivity of reactions on the indole core.

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of the target compound often relies on the preparation of key precursors and intermediates. For this compound, a crucial starting material is a suitably substituted benzene (B151609) derivative that can be elaborated into the indole ring.

A common strategy involves the synthesis of a substituted nitrotoluene, which can then be used in a Leimgruber-Batcho or Reissert indole synthesis. For example, the synthesis of 4-benzyloxyindole starts with the preparation of 6-benzyloxy-2-nitrotoluene from 2-methyl-3-nitrophenol (B1294317) and benzyl (B1604629) chloride. orgsyn.org This intermediate is then converted to an enamine and subsequently cyclized to form the indole. orgsyn.org

The synthesis of other precursors, such as 2-(benzyloxy)-1-methoxy-4-nitrobenzene, has also been reported, which could potentially be a precursor for a related indole system. The synthesis of various halogenated 5-methoxy-1H-indoles, such as 4-bromo-5-methoxy-1H-indole and 4-chloro-5-methoxy-1H-indole, provides valuable intermediates that can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions to introduce the benzyloxy group. sigmaaldrich.com

| Precursor/Intermediate | Synthetic Utility |

| 6-Benzyloxy-2-nitrotoluene | Starting material for Leimgruber-Batcho synthesis of 4-benzyloxyindole. orgsyn.org |

| 4-Halogenated-5-methoxy-1H-indoles | Intermediates for introducing substituents at the 4-position via cross-coupling. sigmaaldrich.com |

| 2-(Benzyloxy)-1-methoxy-4-nitrobenzene | Potential precursor for related indole systems. |

Green Chemistry Approaches in Indole Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce the environmental impact of chemical processes. These approaches focus on the use of renewable resources, milder reaction conditions, and recyclable catalysts.

One area of focus is the use of biomass-derived platform chemicals as starting materials. nih.gov Lignin, a major component of biomass, is a rich source of aromatic compounds that can serve as precursors for indole synthesis. nih.gov

The development of novel catalytic systems that operate under mild conditions is another key aspect of green indole synthesis. For example, visible-light photocatalysis has been used for the synthesis of pyrido[1,2-a]indol-6(7H)-ones in a microchannel reactor, offering a method with mild conditions and high efficiency. rsc.org The use of recyclable catalysts, such as Amberlyst A-15, in microwave-assisted one-pot syntheses of indolylimidazole derivatives also represents a greener approach by simplifying workup and reducing waste. researchgate.net Furthermore, enzyme-catalyzed reactions are being explored for the regioselective synthesis of functionalized heterocycles, offering an environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.net

Strategies for Chemical Modification and Derivatization of the 4 Benzyloxy 5 Methoxy 1h Indole Scaffold

Functionalization at Indole (B1671886) Nitrogen (N-functionalization)

The nitrogen atom of the indole ring is a common site for functionalization, which can significantly impact the biological activity and physicochemical properties of the resulting derivatives.

Alkylation and arylation at the N-1 position are primary strategies for modification. For instance, N-methylation of a related 5-methoxy-1H-indole derivative has been accomplished using sodium hydride and dimethyl sulfate (B86663) in anhydrous DMF. This type of reaction introduces small alkyl groups that can alter the molecule's polarity and binding interactions. The use of a strong base like sodium hydride is typical for deprotonating the indole nitrogen, making it a more potent nucleophile for subsequent reaction with an electrophile like dimethyl sulfate.

Another approach involves the introduction of a tosyl group (a p-toluenesulfonyl group) onto the indole nitrogen. This has been reported for a 5-(benzyloxy)-3-methyl-1H-indole derivative, yielding 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole. nih.gov The tosyl group is a robust protecting group and can also influence the electronic properties of the indole ring. nih.gov

Furthermore, N-functionalization can be achieved with more complex groups. For example, N-aryl derivatives have been synthesized, such as in the case of 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. researchgate.net This highlights the versatility of N-functionalization in creating a diverse range of derivatives with potentially unique biological profiles. researchgate.net

Table 1: Examples of N-Functionalization Reactions on Indole Scaffolds

| Starting Material | Reagents and Conditions | Product |

| 5-(benzyloxy)-3-methyl-1H-indole | p-Toluenesulfonyl chloride | 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole nih.gov |

| 5-methoxy-1H-indole | 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂, pyridine, 4Å MS, air | 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole researchgate.net |

| 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | NaH, dimethyl sulfate, anhydrous DMF | Methyl 4-(benzyloxy)-7-methoxy-1-methyl-1H-indole-2-carboxylate nih.gov |

Substitution and Modification at the Pyrrole (B145914) Moiety (C2, C3 positions)

The C2 and C3 positions of the indole's pyrrole ring are highly reactive and susceptible to electrophilic substitution, making them prime targets for chemical modification.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group, typically at the C3 position of electron-rich indoles. jk-sci.comwikipedia.orgorganic-chemistry.orgambeed.com This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The resulting 3-formylindole is a versatile intermediate for further transformations.

The Mannich reaction is another important C-C bond-forming reaction that introduces an aminomethyl group at the C3 position. nih.govarkat-usa.orgpsu.edu This reaction involves the condensation of the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to yield a gramine (B1672134) derivative. arkat-usa.org These Mannich bases are valuable precursors for synthesizing more complex side chains.

Direct alkylation at the C3 position can also be achieved. For example, the iodine-catalyzed benzylation of indoles with benzylic alcohols provides a greener alternative to traditional Friedel-Crafts reactions. nih.gov This method proceeds under metal- and base-free conditions. nih.gov Furthermore, a transition metal-free C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been developed using cesium carbonate and Oxone®. rsc.org

Table 2: Key Reactions for C2 and C3 Functionalization of Indoles

| Reaction | Reagents | Position of Functionalization | Product Type |

| Vilsmeier-Haack | DMF, POCl₃ | C3 | 3-Formylindole jk-sci.comwikipedia.orgorganic-chemistry.org |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., dimethylamine) | C3 | 3-(Aminomethyl)indole (Gramine) arkat-usa.org |

| Iodine-Catalyzed Alkylation | Benzylic Alcohol, I₂ | C3 | 3-Benzylindole nih.gov |

| Cesium Carbonate/Oxone® Alkylation | α-Heteroaryl-substituted methyl alcohol, Cs₂CO₃, Oxone® | C3 | C3-Alkylated indole rsc.org |

Derivatization and Substitution on the Benzo Ring (C4, C5, C6, C7 positions)

Modification of the benzene (B151609) portion of the indole nucleus allows for fine-tuning of the electronic and steric properties of the molecule.

The benzyloxy group at the C4 position and the methoxy (B1213986) group at the C5 position are key features of the parent scaffold. The synthesis of 4-benzyloxyindole (B23222) itself can be achieved from 2-methyl-3-nitrophenol (B1294317) in a multi-step process involving benzylation, condensation with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine, and subsequent reductive cyclization. orgsyn.org

Further substitutions can be introduced onto the benzo ring. For example, a methoxy group can be introduced at the C7 position of a 4-(benzyloxy)-1H-indole-2-carboxylic acid derivative through a copper-catalyzed reaction with sodium methoxide. nih.gov This demonstrates the feasibility of adding further oxygen-containing substituents to the benzene ring.

Table 3: Examples of Derivatization on the Benzo Ring

| Starting Material | Reagents and Conditions | Product |

| 2-Methyl-3-nitrophenol | 1. Benzyl (B1604629) chloride, K₂CO₃, DMF2. N,N-dimethylformamide dimethyl acetal, pyrrolidine3. Raney nickel, hydrazine (B178648) hydrate | 4-Benzyloxyindole orgsyn.org |

| 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | CuI, CH₃ONa, CH₃OH, DMF | Methyl 4-(benzyloxy)-7-methoxy-1-methyl-1H-indole-2-carboxylate nih.gov |

| 4-methylphenylhydrazine and an appropriate benzyloxy ketone | Acid catalyst, reflux | 6-Benzyloxy-4-methyl-1H-indole evitachem.com |

Synthesis of Dimeric and Fused Indole Systems Incorporating the 4-(Benzyloxy)-5-methoxy Motif

The construction of dimeric and fused indole systems represents a significant step up in molecular complexity, often leading to compounds with enhanced or novel biological activities.

Bis(indolyl)methanes are a common class of dimeric indoles. Their synthesis can be achieved through the condensation of an indole with an aldehyde or ketone. For instance, bis(indolyl)methane derivatives have been synthesized by the condensation of 4,4'-(butane-1,4-diylbis(oxy))dibenzaldehyde with indole. mdpi.com Another method involves the LiOt-Bu-promoted alkylation of indoles with alcohols under solvent-free conditions. mdpi.com

Fused indole systems can be generated through various cyclization strategies. A multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines. nih.gov This approach allows for the modular assembly of complex heterocyclic scaffolds. nih.gov Furthermore, a photocatalyzed cascade reaction has been developed for the synthesis of indole-fused benzodiazepines. rsc.org This reaction involves the addition of a phenacyl radical to a 2-(indol-1-yl)aniline derivative, followed by cyclodehydration. rsc.org

Table 4: Synthesis of Dimeric and Fused Indole Systems

| Reaction Type | Key Reagents | Resulting System |

| Bis(indolyl)methane Synthesis | Indole, Aldehyde/Ketone | Dimeric Indole mdpi.com |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Fused Indole (Oxadiazepine) nih.gov |

| Photocatalyzed Cascade Reaction | 2-(Indol-1-yl)aniline derivative, α-acetoxy acetophenone (B1666503) | Fused Indole (Benzodiazepine) rsc.org |

Exploration of New Chemical Linkers and Side Chains

The introduction of novel linkers and side chains onto the 4-(benzyloxy)-5-methoxy-1H-indole scaffold is a key strategy for exploring new chemical space and developing compounds with tailored properties.

Research into bitopic ligands for the D3 receptor has led to the design of conformationally flexible scaffolds. mdpi.com This involves the alteration of benzamide (B126) substituents and the incorporation of aryl carboxamides as secondary binding fragments. mdpi.com The synthesis of these complex molecules often involves multi-step sequences, including reductive amination and amide coupling reactions. mdpi.com

The synthesis of chalcones incorporating a benzyloxy pharmacophore represents another approach to introducing new side chains. nih.gov Benzyloxy chalcones can be synthesized via the Claisen-Schmidt condensation of a substituted acetophenone with a benzyloxy benzaldehyde. nih.gov

Furthermore, the development of C3-alkylation methods with α-heteroaryl-substituted methyl alcohols opens up possibilities for introducing a wide range of heterocyclic side chains. rsc.org This allows for the late-stage functionalization of the indole core with moieties that can engage in specific interactions with biological targets.

Non Clinical Research Applications and Mechanistic Investigations of 4 Benzyloxy 5 Methoxy 1h Indole Derivatives

In Vitro Pharmacological Activity Profiling and Mechanistic Studies

Investigations into Receptor Binding and Modulation (e.g., Serotonin (B10506), Melatonin (B1676174) Receptors)

Derivatives of 4-(benzyloxy)-5-methoxy-1H-indole have been the subject of in vitro studies to determine their binding affinity and modulatory effects on various receptors, particularly serotonin and melatonin receptors.

Serotonin Receptors:

Research has shown that certain tryptamine-related compounds exhibit binding affinity for 5-HT6 serotonin receptors. For instance, the antagonist MS-245, a benzenesulfonyl-containing tryptamine (B22526) derivative, has been a key compound in these investigations. Modeling studies suggest that the presence or absence of an N1-benzenesulfonyl group is a significant factor in how these compounds interact with 5-HT6 receptors. nih.gov It has been noted that an intact indole (B1671886) nucleus is not an absolute requirement for binding at these receptors. nih.gov

Studies on N,N-dimethyltryptamine and its halogenated derivatives have revealed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Specifically, fluorination of 5-methoxy-N,N-dimethyltryptamine at the 4th position has been found to increase its affinity for the 5-HT1A receptor. researchgate.net Furthermore, some N1-benzenesulfonylindole analogs' affinity for the human 5-HT6 serotonin receptor may be influenced by the electronic effects of substituents on the indole nucleus. nih.gov

| Compound/Analog | Receptor Subtype(s) | Observed Affinity/Effect |

| MS-245 (4a) | 5-HT6 | Antagonist activity, binding influenced by N1-benzenesulfonyl group. nih.gov |

| N,N-dimethyltryptamine derivatives | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High nanomolar affinity. researchgate.net |

| 4-fluoro-5-methoxy-N,N-dimethyltryptamine | 5-HT1A | Increased affinity compared to non-fluorinated analog. researchgate.net |

| Amine/methoxy-substituted N1-(4-aminobenzene)sulfonylindoles | 5-HT6 | Affinity influenced by electronic effects of substituents. nih.gov |

Melatonin Receptors:

The oncostatic action of melatonin is thought to be primarily mediated through nuclear RZR/ROR receptors, though the involvement of membrane receptors is also being explored. nih.gov Studies using N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide (UCM 386), an antagonist of the membrane MT1 receptor and partial agonist of the membrane MT2 receptor, have been conducted on murine colon cancer cells. nih.govnih.gov In vitro, both melatonin and UCM 386 individually demonstrated a decrease in cell proliferation. nih.gov

Enzymatic Activity Modulation and Inhibition Studies

The benzyloxy moiety has been identified as a significant pharmacophore in the design of enzyme inhibitors, particularly for monoamine oxidase (MAO).

Monoamine Oxidase (MAO) Inhibition:

Several studies have highlighted the importance of the benzyloxy group for selective MAO-B inhibition. nih.gov The presence of a benzyloxy group in molecules like safinamide (B1662184) and N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine ("PF9601N") has been crucial for their inhibitory activity. nih.gov

Research on benzyloxy chalcones has shown that these compounds inhibit the hMAO-B isoform more potently than the hMAO-A isoform. nih.gov Specifically, a thiophene (B33073) substitution in the A-ring and a benzyloxy group at the para position of the B-ring of the chalcone (B49325) structure were found to enhance hMAO-B inhibition. nih.gov Kinetic studies have revealed that some of these derivatives are reversible and selective inhibitors of hMAO-B. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| Benzyloxy chalcones | hMAO-A, hMAO-B | More potent inhibition of hMAO-B. Thiophene and para-benzyloxy substitutions enhance activity. nih.gov |

| N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine | MAO-B | Benzyloxy group is a key motif for inhibition. nih.gov |

Other Enzymatic Activity:

Indole derivatives have also been investigated for their effects on other enzymes. For example, some indole and imidazole (B134444) derivatives have been shown to inhibit the catalytic activity of rabbit 15-lipoxygenase (ALOX15) in a substrate-specific manner. mdpi.comnih.gov Additionally, certain azolyl-substituted indoles have demonstrated inhibitory effects on phospholipase A2-like activity in Aspergillus fumigatus. researchgate.netnih.gov

Cell-Based Assays for Mechanistic Understanding (in vitro, excluding human trials)

Cell-based assays have been instrumental in elucidating the mechanisms of action of this compound derivatives in various biological processes, including cancer cell proliferation and inflammation.

In studies on murine Colon 38 cancer cells, both melatonin and the melatonin receptor ligand N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide (UCM 386) were found to decrease cell proliferation in vitro. nih.gov The antiproliferative effect was confirmed in vivo, where these compounds also increased apoptosis. nih.gov

The cytotoxic potential of methoxy-substituted indole derivatives has been evaluated against various cancer cell lines. For instance, derivatives of 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole have demonstrated cytotoxic efficiency at nanomolar concentrations against KB, H460, and HT-29 cell lines. chim.it

In the context of inflammation, murine macrophage RAW 264.7 cells are commonly used. Studies have shown that certain indole derivatives can inhibit the production of inflammatory mediators in these cells when stimulated with lipopolysaccharide (LPS). nih.govchemrxiv.org For example, a phenylpropanoid compound isolated from Juglans mandshurica was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells. mdpi.com

Antioxidant Activity Research (in vitro)

The antioxidant properties of indole derivatives have been investigated using various in vitro assays. The primary mechanism often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. psu.edu

The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly employed to evaluate antioxidant capacity. nih.gov Studies on walnut extracts, which contain indole compounds, have demonstrated significant antioxidant activity, with some extracts showing stronger activity than the synthetic antioxidant butylated hydroxytoluene (BHT). nih.gov

The antioxidant potential of ethanolic extracts from Moringa oleifera leaves has also been assessed. Extracts with 70% ethanol (B145695) exhibited high levels of total phenolic compounds and significant antioxidant activity as measured by the DPPH method. nih.gov

Anti-inflammatory Response Investigations (in vitro)

The anti-inflammatory effects of this compound and its derivatives have been explored in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Indole derivatives have been shown to inhibit the production of key inflammatory mediators. For instance, some derivatives can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comnih.gov This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Furthermore, the anti-inflammatory mechanism can involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov This inhibition is often linked to the suppression of signaling pathways like nuclear factor kappa-B (NF-κB) and activator protein 1 (AP-1). mdpi.comnih.gov

| Compound/Extract | Cell Line | Key Anti-inflammatory Effects (in vitro) |

| Hydrangenol derivative | RAW264.7 | Downregulated NO and PGE2 production; suppressed iNOS, COX-2, IL-1β, TNF-α, and IL-6 expression. nih.gov |

| Coumarin and Indonesian cassia extract | RAW264.7 | Reduced PGE2, TNF-α, NO, IL-6, and IL-1β levels. nih.gov |

| Indazole derivatives | Not specified | Inhibited cyclooxygenase-2 and pro-inflammatory cytokines. researchgate.net |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol | RAW264.7 | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression. mdpi.com |

| Ursolic acid indole derivatives | RAW264.7 | Inhibited NO production and cytokine production (TNF-α, IL-6). chemrxiv.org |

| 17-O-acetylacuminolide | RAW264.7 | Reduced TNF-α and NO release. plos.org |

| Ethanolic extracts of Moringa oleifera | THP-1 | Promising anti-inflammatory properties. nih.gov |

Antimicrobial and Antifungal Efficacy Studies (in vitro)

The in vitro antimicrobial and antifungal activities of indole derivatives have been evaluated against a range of pathogens.

Antifungal Activity:

Several studies have demonstrated the antifungal potential of indole-based compounds. A new 2-(alpha-azolylbenzyl)indole derivative, MT18n, exhibited high in vitro activity against Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. researchgate.netnih.gov The mechanism of action appears to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netnih.gov

Other research has focused on the development of indole derivatives as potent antifungal agents against Candida species. researchgate.net For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising antifungal activity against C. albicans. nih.gov Novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have also demonstrated excellent antifungal activities against various plant pathogenic fungi. mdpi.com

| Compound/Derivative | Fungal Species | Key Findings |

| MT18n (2-(alpha-azolylbenzyl)indole) | Aspergillus fumigatus | High in vitro activity (MIC = 2 µg/mL); inhibits ergosterol biosynthesis. researchgate.netnih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Promising antifungal activity. nih.gov |

| 4-substituted mandelic acid derivatives | Gibberella saubinetii, Verticillium dahlia, Sclerotinia sclerotiorum | Excellent antifungal activities. mdpi.com |

| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae | Two derivatives showed better fungicidal activity than itraconazole. scielo.org.mx |

Antimicrobial Activity:

The antimicrobial efficacy of various topical agents, some of which may contain indole derivatives, has been tested against multidrug-resistant bacteria isolated from burn wounds. nih.gov These studies highlight the importance of timely application for effective treatment. nih.gov

In vitro evaluations of endodontic sealers have also assessed their antimicrobial properties against common oral pathogens like Enterococcus faecalis, Candida albicans, and Staphylococcus aureus. nih.gov Additionally, extracts from walnut, which are known to contain indole compounds, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antineoplastic Activity in Cellular Models (in vitro, non-clinical)

The indole nucleus is a prevalent structural motif in a multitude of biologically active compounds, including several approved anticancer drugs like vincristine (B1662923) and vinblastine. nih.gov Consequently, synthetic indole derivatives are a focal point of anticancer drug discovery. Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Research has demonstrated that modifications to the indole core can significantly influence antineoplastic potency. For instance, a study on indole-based sulfonohydrazides revealed that a derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f), exhibited promising inhibitory activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines, with IC50 values of 13.2 μM and 8.2 μM, respectively. semanticscholar.org This compound was also found to be non-toxic to noncancerous HEK 293 cells, suggesting a degree of selectivity for cancer cells. semanticscholar.org

Similarly, indole C5-O-substituted-seco-CI derivatives have been investigated for their cytotoxic potential. mdpi.com The indole C5-methylsulfonyloxy derivative demonstrated greater activity than the standard drug doxorubicin (B1662922) against SK-MEL-2 (melanoma) and JEG-3 (choriocarcinoma) cell lines. mdpi.com The C5-aminosulfonyloxy derivative also showed superior activity against the SK-MEL-2 cell line compared to doxorubicin. mdpi.com In contrast, the C5-benzyloxy-1H-indole seco-CI analog displayed weaker activity against SK-MEL-2, A549 (lung carcinoma), and JEG-3 cell lines. mdpi.com

Further studies on biphenylaminoquinoline derivatives with benzyloxy substituents have highlighted the importance of the substitution pattern for cytotoxic activity. nih.gov The [3,3']biphenylaminoquinoline derivative 7j showed the most potent cytotoxicity against SW480 (colorectal cancer), DU145 (prostate cancer), MDA-MB-231 (breast cancer), and MiaPaCa-2 (pancreatic cancer) cell lines, with IC50 values of 1.05 μM, 0.98 μM, 0.38 μM, and 0.17 μM, respectively. nih.gov

The table below summarizes the in vitro antineoplastic activity of selected indole derivatives in various cancer cell lines.

| Derivative Type | Cell Line | IC50 (μM) | Reference |

| Indole-based sulfonohydrazide (5f) | MCF-7 | 13.2 | semanticscholar.org |

| Indole-based sulfonohydrazide (5f) | MDA-MB-468 | 8.2 | semanticscholar.org |

| Indole C5-methylsulfonyloxy derivative | SK-MEL-2 | 0.419 | mdpi.com |

| Indole C5-methylsulfonyloxy derivative | JEG-3 | 0.182 | mdpi.com |

| Indole C5-aminosulfonyloxy derivative | SK-MEL-2 | 0.301 | mdpi.com |

| [3,3']Biphenylaminoquinoline (7j) | SW480 | 1.05 | nih.gov |

| [3,3']Biphenylaminoquinoline (7j) | DU145 | 0.98 | nih.gov |

| [3,3']Biphenylaminoquinoline (7j) | MDA-MB-231 | 0.38 | nih.gov |

| [3,3']Biphenylaminoquinoline (7j) | MiaPaCa-2 | 0.17 | nih.gov |

Computational Approaches in Structure-Activity Relationship (SAR) and Ligand Design

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. For indole derivatives, docking studies have been instrumental in elucidating potential mechanisms of action.

For example, in a study of indole-based 1,3,4-oxadiazoles as potential EGFR and COX-2 inhibitors, molecular docking simulations suggested that the benzothiazole (B30560) ring of the most active compound, 2e, occupied the allosteric pocket in the active site of the epidermal growth factor receptor (EGFR). nih.gov This finding provided a structural basis for its observed potent inhibitory activity against EGFR. nih.gov

Similarly, molecular docking studies of 5-oxo-imidazoline derivatives against the polo-like kinase 1 (plk1) receptor, a target in breast cancer, helped to identify key interactions responsible for their inhibitory activity. jmchemsci.com These studies can guide the design of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

The table below presents a summary of molecular docking studies performed on indole derivatives, highlighting the target protein and key findings.

| Derivative Class | Target Protein | Key Findings from Docking | Reference |

| Indole-based 1,3,4-oxadiazoles | EGFR | Benzothiazole ring occupies the allosteric pocket. | nih.gov |

| 5-Oxo-imidazoline derivatives | Polo-like kinase 1 (plk1) | Identified key hydrogen bond and hydrophobic interactions. | jmchemsci.com |

| Indole-sulfonamide derivatives | Various (e.g., tubulin, carbonic anhydrase) | Revealed possible binding modes and interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.comscirp.org This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on indole derivatives to understand the structural requirements for their anticancer activity. nih.goveurjchem.com For instance, a QSAR study on a series of indole-sulfonamide derivatives successfully constructed models with good predictive performance. nih.gov The models revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity were key determinants of their cytotoxic and antimalarial activities. nih.gov These models were then used to guide the rational design of a new set of compounds with predicted enhanced activities. nih.gov

Another QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors developed a robust model that was used to predict the anticancer activity of newly designed compounds. eurjchem.com The model's predictive power was validated, and it was deemed a useful tool for identifying potential anti-HKMT drug candidates. eurjchem.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery research. nih.govnih.gov It allows for the computational screening of compounds to identify those with favorable pharmacokinetic and safety profiles, thus reducing the likelihood of late-stage failures. nih.govnih.gov

Various online tools and software are available for predicting the ADMET properties of chemical compounds. researchgate.netiaps.org.in For example, the SwissADME and PreADMET web servers can be used to predict properties like lipophilicity (Log P), aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.net

A study on indole-sulfonamide derivatives utilized in silico predictions to assess their drug-likeness and ADMET properties. nih.gov Similarly, for a series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives, ADMET prediction was performed using the Molinspiration program to evaluate their biological activities before laboratory synthesis. iaps.org.in These predictions help in prioritizing compounds for further experimental investigation.

The following table provides an example of the types of in silico ADMET properties that can be predicted for research compounds.

| ADMET Property | Predicted Value/Classification | Significance in Research Screening |

| Lipophilicity (Log P) | 2.25-3.13 (for a series of indole derivatives) researchgate.net | Influences absorption, distribution, and membrane permeability. |

| Gastrointestinal Absorption | High/Low | Predicts the potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | Indicates potential for central nervous system activity or side effects. |

| Carcinogenicity | Carcinogen/Non-carcinogen | Early flag for potential long-term toxicity. |

| Acute Toxicity (LD50) | Predicted value (e.g., mg/kg) | Provides an early indication of potential toxicity. |

Role as Chemical Probes in Biological Systems Research

Beyond their potential as therapeutic agents, indole derivatives, including those related to this compound, can serve as valuable chemical probes for studying biological pathways. smolecule.com A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a signaling pathway.

For instance, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), has been used to investigate the role of this enzyme in pancreatic cancer. researchgate.net By specifically inhibiting NQO1, researchers can elucidate its function in cancer cell proliferation and survival, independent of other cellular processes. researchgate.net The use of such specific inhibitors helps to validate NQO1 as a potential therapeutic target.

The ability of certain indole derivatives to interact with specific enzymes or receptors allows them to be used to probe the functions of these biomolecules in various cellular contexts. smolecule.com This can lead to a better understanding of disease mechanisms and the identification of new drug targets.

Future Perspectives and Emerging Avenues in 4 Benzyloxy 5 Methoxy 1h Indole Research

Development of Novel and Efficient Synthetic Routes

While established methods for indole (B1671886) synthesis exist, the development of more efficient, cost-effective, and environmentally benign routes to produce 4-(Benzyloxy)-5-methoxy-1H-indole and its derivatives remains a key area of research. Future synthetic strategies are likely to focus on the following aspects:

Catalytic Methods: The exploration of transition-metal-catalyzed reactions, such as those involving palladium, copper, and zinc, continues to offer novel pathways for constructing substituted indole scaffolds. organic-chemistry.org These methods often provide high yields and regioselectivity under milder reaction conditions. For instance, palladium-catalyzed domino reactions involving Sonogashira coupling followed by aminopalladation and reductive elimination could be adapted for the synthesis of complex 2,3-substituted indoles starting from appropriately functionalized anilines. organic-chemistry.org Similarly, the use of Zn(OTf)₂ as a catalyst for the cyclization of anilines with propargyl alcohols presents an effective method for preparing various indole derivatives. organic-chemistry.org

Green Chemistry Approaches: The use of sustainable and environmentally friendly reagents and solvents is a growing trend in organic synthesis. Future research may focus on developing synthetic routes that utilize water as a solvent, employ biodegradable catalysts, or proceed via one-pot multicomponent reactions to minimize waste and energy consumption. nih.govnih.govrsc.org Multicomponent reactions, in particular, are highly desirable as they allow for the construction of complex molecules in a single step from simple starting materials. rsc.orgacs.org

Solid-Phase Synthesis: The application of solid-phase synthesis techniques can facilitate the rapid generation of libraries of this compound derivatives. nih.gov By anchoring the indole scaffold to a polymer support, various functional groups can be introduced, and the final products can be easily purified by simple filtration. nih.gov This approach is particularly valuable for the discovery of new compounds with interesting biological or material properties.

Photochemical and Electrochemical Methods: Visible light-mediated synthesis and electrochemical approaches are emerging as powerful tools in organic chemistry. rsc.org These methods often proceed under mild conditions and can offer unique reactivity and selectivity. Asymmetric dearomative photocycloaddition reactions, for example, can be used to create complex, chiral, three-dimensional structures from planar aromatic compounds like indoles. acs.orgacs.org

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and broad substrate scope. organic-chemistry.org | Cost of catalysts, potential for metal contamination in the final product. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste, potential for lower costs. nih.govnih.govrsc.org | Reaction rates can be slower, may require specialized catalysts. |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation, simplified purification. nih.gov | Higher initial setup cost, potential for incomplete reactions on the solid support. |

| Photochemical/Electrochemical Methods | Mild reaction conditions, unique reactivity patterns, high degree of control. rsc.orgacs.orgacs.org | Requires specialized equipment, potential for side reactions. |

Exploration of Advanced Chemoinformatics and Computational Design Methodologies

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery and materials science. longdom.org For this compound, these methodologies can accelerate the identification of new derivatives with desired properties and provide insights into their mechanisms of action.

Future computational research on this scaffold could involve:

Virtual Screening and Molecular Docking: Large virtual libraries of derivatives of this compound can be screened against various biological targets to identify potential lead compounds. nih.govbiorxiv.org Molecular docking studies can predict the binding modes and affinities of these compounds, helping to prioritize them for synthesis and experimental testing. biorxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of indole derivatives and their biological activity or physical properties. longdom.org These models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent or selective molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets. mdpi.com This can help to understand the stability of the ligand-receptor complex and to identify key interactions that contribute to binding.

De Novo Drug Design: Advanced algorithms can be used to design novel molecules that fit a specific binding site or possess desired properties. These approaches, inspired by nature, can explore a vast chemical space to generate innovative indole-based scaffolds. supabase.co

The integration of these computational approaches can significantly streamline the research and development process for new applications of this compound.

Investigation of Unexplored Biological Targets and Pathways for Indole Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. organic-chemistry.orgmdpi.comnih.govnih.gov While indole derivatives are known to target various receptors and enzymes, many potential biological targets and pathways remain unexplored.

Future biological investigations of this compound and its derivatives could focus on:

Anticancer Activity: The indole scaffold is present in many anticancer agents. mdpi.comnih.govmdpi.comnih.gov Future research could explore the potential of this compound derivatives to inhibit various cancer-related targets such as protein kinases, tubulin, topoisomerases, and histone deacetylases. nih.govnih.gov The role of these compounds in modulating signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis warrants investigation. nih.govmdpi.com

Neurodegenerative Diseases: Given that the indole core is found in neurotransmitters like serotonin (B10506), derivatives of this compound could be investigated for their potential to modulate neurological targets. nih.gov This could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: Indole alkaloids have shown a broad spectrum of antimicrobial, antifungal, and antiparasitic activities. researchgate.netnih.govtandfonline.com The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action against various pathogens.

Metabolic Disorders: Some indole derivatives have shown potential in the management of diabetes and hypertension. nih.gov Investigating the effects of this compound derivatives on metabolic pathways could open up new avenues for the treatment of these conditions.

The table below summarizes some of the potential biological targets for indole scaffolds.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein Kinases, Tubulin, DNA Topoisomerases, Histone Deacetylases nih.govnih.gov |

| Neuroscience | Serotonin Receptors, Monoamine Oxidase, Glycogen Synthase Kinase-3β nih.gov |

| Infectious Diseases | Bacterial Cell Division Proteins, Viral Enzymes, Parasitic Proteases researchgate.netnih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs), Dipeptidyl Peptidase-4 (DPP-4) nih.gov |

Potential in Materials Science and Analytical Chemistry Applications

The unique photophysical properties of the indole ring system make it an attractive scaffold for applications in materials science and analytical chemistry. beilstein-journals.orgrsc.orgresearchgate.net The benzyloxy and methoxy (B1213986) substituents on the this compound core can be further modified to tune these properties.

Emerging applications in these fields include:

Organic Electronics: Indole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The electron-rich nature of the indole ring makes it a good hole-transporting material.

Fluorescent Sensors: The inherent fluorescence of the indole nucleus can be exploited to develop chemosensors for the detection of various analytes, including metal ions and anions. rsc.orgnih.govresearchgate.netspectroscopyonline.comrsc.org By attaching a specific recognition moiety to the this compound scaffold, sensors with high sensitivity and selectivity can be designed. The fluorescence properties of these sensors can be fine-tuned by modifying the substituents on the indole ring. nih.govmdpi.com

Bioimaging: Fluorescent indole derivatives can be used as probes for imaging biological processes in living cells. spectroscopyonline.com Their biocompatibility and tunable emission properties make them suitable for a variety of bioimaging applications.

Analytical Reagents: Indole derivatives can serve as versatile reagents in various analytical techniques. Their ability to undergo specific chemical reactions can be utilized for the derivatization of analytes to enhance their detection by methods such as chromatography and mass spectrometry. creative-proteomics.com

The potential applications of this compound in these fields are summarized in the table below.

| Application Area | Potential Role of this compound |

| Organic Electronics | As a building block for hole-transporting materials in OLEDs and OFETs. nih.gov |

| Fluorescent Sensors | As a core fluorophore for the development of chemosensors for ions and small molecules. rsc.orgnih.govresearchgate.netspectroscopyonline.comrsc.org |

| Bioimaging | As a scaffold for fluorescent probes for cellular imaging. spectroscopyonline.com |

| Analytical Chemistry | As a derivatizing agent to improve the analytical detection of various compounds. creative-proteomics.com |

Q & A

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-5-methoxy-1H-indole?

- Methodological Answer : Synthesis typically involves modifying indole scaffolds through sequential functionalization. Key steps include:

- Methoxy Group Introduction : Start with 5-methoxyindole derivatives. For example, 5-methoxy-2-oxindole can be converted to 5-methoxyindole using chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic hydrogenation .

- Benzyloxy Group Protection : Introduce the benzyloxy group via nucleophilic substitution or coupling reactions. Benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) are commonly used to protect hydroxyl groups in indoles .

- Multi-Step Optimization : Multi-step protocols often employ protective group strategies (e.g., benzyl for hydroxyl protection) and deprotection under hydrogenolysis (Pd/C, H₂) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methoxy (-OCH₃) protons resonate at ~δ 3.8–4.0 ppm, while benzyloxy (-OCH₂C₆H₅) protons appear as a singlet at δ 4.9–5.1 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. For instance, bis-indolyl derivatives show planar indole rings with dihedral angles <10°, confirming conjugation .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns .

Q. What are the known biological activities of indole derivatives structurally related to this compound?

- Methodological Answer : Indole derivatives exhibit broad bioactivity, including:

- Anticancer Activity : Inhibition of kinase pathways (e.g., bis-indolylmaleimides) via competitive ATP-binding site interactions .

- Antiviral Mechanisms : Interference with viral replication enzymes (e.g., HIV-1 reverse transcriptase) through π-π stacking with aromatic residues .

- Anti-Inflammatory Effects : Modulation of COX-2 and NF-κB pathways, as shown in assays using LPS-induced macrophage models .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reagent Selection : Replace traditional chlorinating agents (e.g., POCl₃) with milder alternatives (e.g., PCl₃) to reduce side reactions .

- Catalytic Systems : Use Pd/C or Raney Ni for selective hydrogenation of nitro or benzyl groups without deprotecting methoxy .

- Purification Strategies : Employ gradient column chromatography (e.g., hexane/EtOAc 70:30 → 50:50) to separate regioisomers .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Binding Assays : Use SPR (Surface Plasmon Resonance) to quantify affinity variations across receptor isoforms (e.g., serotonin 5-HT₂A vs. 5-HT₂C) .

- Pathway-Specific Knockdowns : CRISPR/Cas9 gene editing to isolate target pathways (e.g., MAPK vs. PI3K) in cellular models .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify assay-specific biases (e.g., cell line dependency) .

Q. How does X-ray crystallography contribute to understanding the molecular interactions of this compound?

- Methodological Answer :

- Conformational Analysis : Crystal structures reveal torsional angles (e.g., C5–O–CH₂–C6H5 ~120°) influencing receptor binding .

- Intermolecular Interactions : Hydrogen bonds (e.g., N–H···O) and π-stacking (indole-benzyl) stabilize protein-ligand complexes, as seen in kinase inhibitor co-crystals .

- Electron Density Maps : Validate substituent orientations (e.g., methoxy vs. benzyloxy group positioning) to guide SAR (Structure-Activity Relationship) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.